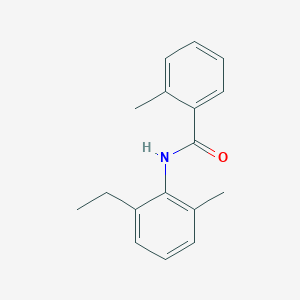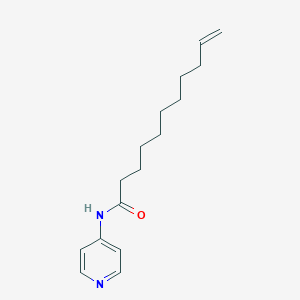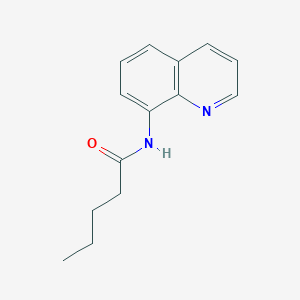
N-(8-quinolinyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-quinolinyl)pentanamide, also known as QPA, is a chemical compound that has gained attention in the scientific community for its potential use in various biomedical applications. QPA is a small molecule that has been synthesized and studied extensively for its unique properties and potential therapeutic effects. In
Wirkmechanismus
The mechanism of action of N-(8-quinolinyl)pentanamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. N-(8-quinolinyl)pentanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, N-(8-quinolinyl)pentanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(8-quinolinyl)pentanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, N-(8-quinolinyl)pentanamide has been shown to have antioxidant properties and may be able to reduce oxidative stress in cells. N-(8-quinolinyl)pentanamide has also been shown to have anti-inflammatory effects and may be able to reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(8-quinolinyl)pentanamide has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a convenient compound for research purposes. Additionally, N-(8-quinolinyl)pentanamide has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of N-(8-quinolinyl)pentanamide is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(8-quinolinyl)pentanamide. One area of interest is in the development of N-(8-quinolinyl)pentanamide derivatives that may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(8-quinolinyl)pentanamide and its potential applications in various diseases. N-(8-quinolinyl)pentanamide may also be studied for its potential use in combination with other compounds to enhance its therapeutic effects. Overall, N-(8-quinolinyl)pentanamide has shown great potential as a small molecule with unique properties and may have a wide range of applications in various biomedical fields.
Synthesemethoden
The synthesis of N-(8-quinolinyl)pentanamide involves the reaction of 8-aminoquinoline with 1-bromo-5-chloropentane in the presence of a palladium catalyst. The resulting product is purified through column chromatography to obtain N-(8-quinolinyl)pentanamide as a white solid. This method has been optimized for high yield and purity, making N-(8-quinolinyl)pentanamide a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(8-quinolinyl)pentanamide has been studied extensively for its potential use in various biomedical applications. One of the most promising applications is in cancer treatment. N-(8-quinolinyl)pentanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent. Additionally, N-(8-quinolinyl)pentanamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(8-quinolinyl)pentanamide has been shown to have neuroprotective effects and may be able to prevent the formation of toxic protein aggregates that are associated with these diseases.
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
N-quinolin-8-ylpentanamide |
InChI |
InChI=1S/C14H16N2O/c1-2-3-9-13(17)16-12-8-4-6-11-7-5-10-15-14(11)12/h4-8,10H,2-3,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
NICCANZDEDGNIC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |
Kanonische SMILES |
CCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



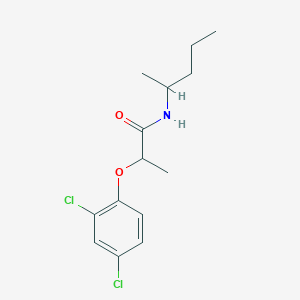
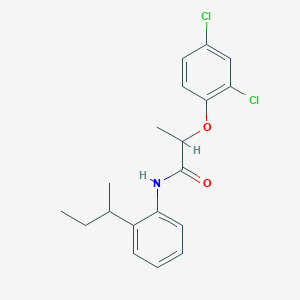
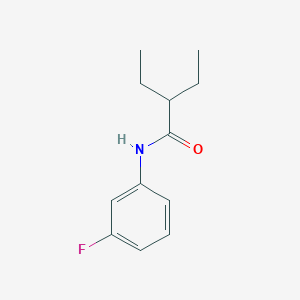

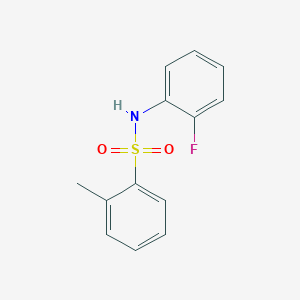
![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)

![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)

